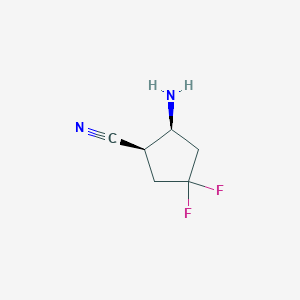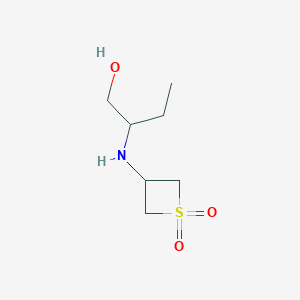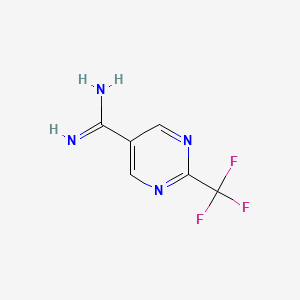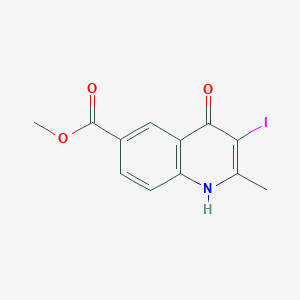
1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene precursor. For instance, starting with 1,3-dichloro-5-fluorobenzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The chloromethyl group can be introduced via a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the handling of hazardous reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Electrophilic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigation of its derivatives for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-chloro-3-methylbenzene
- 1-Bromo-2-chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene
- 1-Bromo-3-chloro-2-fluorobenzene
Uniqueness
1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene is unique due to the specific arrangement of halogen atoms and the chloromethyl group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
2092416-79-8 |
|---|---|
Formule moléculaire |
C7H4BrCl2F |
Poids moléculaire |
257.91 g/mol |
Nom IUPAC |
1-bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-6-2-5(11)1-4(3-9)7(6)10/h1-2H,3H2 |
Clé InChI |
NAUXMGDULXVLDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CCl)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)













